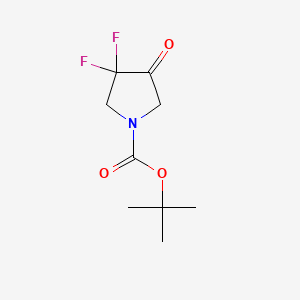

tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBHORJISFZNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676677 | |

| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-16-1 | |

| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate, also known as 1-Boc-3,3-difluoro-4-oxopyrrolidine, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of gem-difluoro groups into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this important building block.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. While experimentally determined data is limited in publicly accessible literature, computed properties provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃F₂NO₃ | PubChem[1] |

| Molecular Weight | 221.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1215071-16-1 | PubChem[1] |

| Appearance | Off-white to beige solid | Chem-Impex[2] |

| Melting Point | 76-81 °C | Chem-Impex[2] |

| XLogP3 (Computed) | 1.4 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 46.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |

| Rotatable Bond Count (Computed) | 1 | PubChem[1] |

Synthesis and Reactivity

The synthesis of this compound typically involves the fluorination of a suitable precursor. A general approach starts with a commercially available N-Boc protected pyrrolidinone derivative.

Experimental Protocol: Synthesis of DL-3,3-difluoroproline derivative from masked 3-hydroxyprolinol

Step 1: Oxidation of the Hydroxyl Group

The starting material, a protected 3-hydroxyprolinol derivative, is oxidized to the corresponding ketone. A common method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine.[3]

Step 2: Deoxofluorination

The crucial gem-difluorination is achieved by treating the ketone with a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this purpose. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures, gradually warming to room temperature.[3]

Step 3: Deprotection and Purification

The protecting groups (e.g., Boc and ester groups) are removed under appropriate conditions. For instance, acid-catalyzed hydrolysis with aqueous HCl can be used to cleave both the Boc group and an ester. The final product is then purified using standard techniques such as crystallization or chromatography.[3]

Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone and the Boc-protected amine functionalities.

-

Ketone Reactivity : The carbonyl group is susceptible to nucleophilic attack. The presence of the electron-withdrawing gem-difluoro group at the α-position enhances the electrophilicity of the carbonyl carbon.

-

Boc Group Stability : The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality makes it a valuable protecting group in multi-step syntheses.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the structure and data from similar compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group and the pyrrolidine ring protons. The protons on the carbons adjacent to the difluorinated carbon will likely exhibit complex splitting patterns due to coupling with the fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring. The carbon atom bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.

IR Spectroscopy

The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carbamate of the Boc group.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutene.

Biological Significance and Potential Applications

Fluorinated pyrrolidines are a class of compounds with significant potential in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation and can also modulate the pKa of nearby functional groups, thereby affecting drug-receptor interactions.

While specific biological activities for this compound are not extensively documented, related fluorinated pyrrolidine derivatives have shown promise as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.[4][5] The pyrrolidine scaffold is a common motif in many biologically active compounds, and its fluorination offers a strategy for lead optimization in drug development programs.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in the development of novel therapeutics. Its unique combination of a fluorinated core and a versatile protecting group makes it an attractive building block for accessing a diverse range of complex molecules. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate (CAS No. 1215071-16-1) is a fluorinated heterocyclic compound of interest in synthetic chemistry and drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity. This guide provides a summary of the known physical properties of this compound, detailed protocols for its experimental characterization, and a logical workflow for the evaluation of new chemical entities.

Core Physical Properties

Currently, experimentally determined physical property data for this compound is not extensively available in published literature. Commercial suppliers list its physical form as a solid.[1] The following table summarizes the computed physicochemical properties, which provide valuable estimates for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃F₂NO₃ | PubChem[2] |

| Molecular Weight | 221.20 g/mol | PubChem[2] |

| XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2][3] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 221.08634960 Da | PubChem[2] |

| Monoisotopic Mass | 221.08634960 Da | PubChem[2] |

| Topological Polar Surface Area | 46.6 Ų | PubChem[2][3] |

| Heavy Atom Count | 15 | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

Note: The properties listed above, with the exception of the physical form, are computationally derived and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols for Physical Property Determination

For novel compounds like this compound, experimental determination of physical properties is crucial for quality control, process development, and formulation. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4]

Protocol using a Digital Melting Point Apparatus:

-

Sample Preparation: Finely powder a small amount of the dry compound. Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.[4][5]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run to determine an approximate melting range.[6]

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 20°C below the approximate melting point.[6] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[6]

Boiling Point Determination (for solids that are stable at their boiling point)

As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition. The Thiele tube method is suitable for small sample sizes.

Protocol using a Thiele Tube:

-

Sample Preparation: Place a few drops of the molten compound (if thermally stable) or a solution in a high-boiling solvent into a small fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the fusion tube containing the sample.[7]

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

-

Heating: Gently heat the side arm of the Thiele tube to create a convection current for uniform heating.[4]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.[7]

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8]

Density Determination

The density of a solid can be determined using the water displacement method, assuming the compound is insoluble in water.

Protocol using Water Displacement:

-

Mass Measurement: Accurately weigh a sample of the solid compound using an analytical balance. Record the mass (m).

-

Initial Volume Measurement: Partially fill a graduated cylinder with a non-solvent liquid (in which the compound is insoluble) and record the initial volume (V1).[9]

-

Displacement: Carefully slide the weighed solid into the graduated cylinder, ensuring it is fully submerged and no liquid is splashed out. Gently tap the cylinder to dislodge any air bubbles.[10]

-

Final Volume Measurement: Record the new volume (V2). The volume of the solid is V = V2 - V1.[9]

-

Calculation: Calculate the density (ρ) using the formula: ρ = m/V.[11]

Solubility Determination

Solubility is a critical parameter, especially in drug development. A common method is the shake-flask method.[12]

Protocol using the Shake-Flask Method:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[13]

-

Analysis: Accurately dilute a sample of the clear, saturated solution.

-

Quantification: Determine the concentration of the compound in the diluted sample using a suitable analytical technique, such as HPLC-UV or LC-MS.[13] The solubility is then calculated based on the concentration and dilution factor.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a new chemical entity like this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a new chemical entity.

References

- 1. This compound | 1215071-16-1 [sigmaaldrich.com]

- 2. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

- 10. chm.uri.edu [chm.uri.edu]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate (CAS: 1215071-16-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a key fluorinated building block in medicinal chemistry. This document details its chemical properties, a step-by-step synthesis protocol, and its significant application as an intermediate in the development of kinase inhibitors.

Core Compound Properties

This compound, also known as 1-Boc-3,3-difluoro-4-oxopyrrolidine, is a heterocyclic ketone containing a gem-difluoro group adjacent to a carbonyl moiety. This structural feature is of significant interest in drug discovery as the fluorine atoms can modulate the physicochemical and metabolic properties of a molecule, such as lipophilicity, pKa, and metabolic stability.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1215071-16-1 | - |

| Molecular Formula | C₉H₁₃F₂NO₃ | PubChem |

| Molecular Weight | 221.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | 1-Boc-3,3-difluoro-4-oxopyrrolidine, N-Boc-4,4-difluoro-3-pyrrolidinone | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥95% - 97% | ChemScene, AChemBlock[1][2] |

| Storage Conditions | 2-8°C or -20°C, sealed in dry conditions | Sigma-Aldrich, ChemScene[1] |

| XLogP3 | 1.4 | PubChem (Computed) |

| Topological Polar Surface Area | 46.6 Ų | PubChem (Computed) |

| Hydrogen Bond Donors | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature describing its preparation as a key intermediate. The synthesis is a two-step process starting from tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate.

Experimental Workflow for Synthesis

References

An In-depth Technical Guide to 1-Boc-3,3-difluoro-4-oxopyrrolidine: Properties, Synthesis, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3,3-difluoro-4-oxopyrrolidine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 3-position of the pyrrolidinone core imparts unique stereoelectronic properties that can enhance metabolic stability, modulate basicity of the ring nitrogen, and influence molecular conformation. These attributes make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, a detailed representative synthetic protocol, and a key biological context for 1-Boc-3,3-difluoro-4-oxopyrrolidine, with a focus on its relevance in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Core Properties of 1-Boc-3,3-difluoro-4-oxopyrrolidine

The following tables summarize the key physical, chemical, and computed properties of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1215071-16-1 | [1][2] |

| Molecular Formula | C₉H₁₃F₂NO₃ | [1][2] |

| Molecular Weight | 221.20 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | - |

| Purity | ≥95% | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)C(C1)(F)F | [1] |

| InChIKey | PVBHORJISFZNBG-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | [1][2] |

| Hydrogen Bond Donors | 0 | [1][2] |

| Hydrogen Bond Acceptors | 3 | [1][2] |

| Rotatable Bond Count | 1 | - |

Table 3: Representative Spectral Data (Predicted/Based on Analogs)

| Spectrum Type | Key Features |

| ¹H NMR | Signals expected for the tert-butyl group (singlet, ~1.5 ppm), and methylene protons of the pyrrolidine ring (multiplets, ~3.5-4.5 ppm). |

| ¹³C NMR | Signals expected for the carbonyl of the Boc group (~154 ppm), the ketone carbonyl (~200 ppm, triplet due to C-F coupling), the quaternary carbon of the Boc group (~81 ppm), the gem-difluoro substituted carbon (~115 ppm, triplet), and the methylene carbons of the ring (~40-60 ppm). |

| ¹⁹F NMR | A singlet or complex multiplet is expected in the range of -100 to -130 ppm. |

| IR (Infrared) | Characteristic absorption bands for C=O (ketone, ~1750 cm⁻¹), C=O (carbamate, ~1700 cm⁻¹), and C-F bonds (~1100-1200 cm⁻¹). |

| Mass Spectrometry | [M+H]⁺ expected at m/z 222.09. |

Experimental Protocols

The synthesis of 1-Boc-3,3-difluoro-4-oxopyrrolidine typically involves the deoxofluorination of a suitable precursor, such as 1-Boc-3-hydroxy-4-oxopyrrolidine or direct fluorination of 1-Boc-4-oxopyrrolidine. The following is a representative, detailed protocol based on established methodologies for similar compounds.

Synthesis of 1-Boc-3,3-difluoro-4-oxopyrrolidine via Deoxofluorination

This protocol describes a two-step process starting from the commercially available tert-butyl 4-oxopyrrolidine-1-carboxylate.

Step 1: Hydroxylation of tert-Butyl 4-oxopyrrolidine-1-carboxylate

-

To a solution of tert-butyl 4-oxopyrrolidine-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF) at 0 °C, add a solution of sodium hydroxide (1.1 equivalents) in water.

-

Add a solution of potassium permanganate (0.6 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate.

Step 2: Deoxofluorination of tert-Butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate

-

Dissolve the crude tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add (diethylamino)sulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.5-2.0 equivalents) to the stirred solution.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3,3-difluoro-4-oxopyrrolidine as a solid.

Visualization of Synthesis and Biological Pathway

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 1-Boc-3,3-difluoro-4-oxopyrrolidine.

Caption: A generalized two-step synthetic route to the target compound.

Signaling Pathway: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

The 3,3-difluoropyrrolidine scaffold is a key component of inhibitors targeting dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis. DPP-IV inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control.

References

Technical Guide: Characterization of N-Boc-3,3-difluoro-4-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of N-Boc-3,3-difluoro-4-pyrrolidinone, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route and predicts its key analytical characteristics based on data from structurally related compounds. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are provided. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique physicochemical properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The pyrrolidine scaffold is a common motif in many biologically active compounds.[1] The introduction of a difluoromethylene group adjacent to a carbonyl function, as in N-Boc-3,3-difluoro-4-pyrrolidinone, is anticipated to modulate the electrophilicity of the ketone and the conformational properties of the five-membered ring, making it a valuable building block for novel therapeutics. This guide serves as a resource for the synthesis and detailed characterization of this target compound.

Proposed Synthesis

A plausible synthetic route to N-Boc-3,3-difluoro-4-pyrrolidinone involves the fluorination of a suitable precursor, such as tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials. The final fluorination step can be achieved using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).[2][3]

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N-Boc-3,3-difluoro-4-pyrrolidinone.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate (Precursor)

-

Oxidation of N-Boc-3-hydroxypyrrolidine: To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent like Dess-Martin periodinane (1.2 equivalents) at room temperature.[4] Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-pyrrolidinone.

-

Hydroxylation: Dissolve the crude N-Boc-3-pyrrolidinone in a suitable solvent like dioxane. Add selenium dioxide (1.1 equivalents) and heat the mixture to reflux for 4-6 hours.

-

Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate.

Synthesis of N-Boc-3,3-difluoro-4-pyrrolidinone

-

Fluorination: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane. Cool the solution to -78 °C. Slowly add diethylaminosulfur trifluoride (DAST, 2.2 equivalents) dropwise.[3]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-3,3-difluoro-4-pyrrolidinone.

Analytical Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Reference ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δ 0 ppm).

-

Sample Preparation: Place a small amount of the sample on the diamond crystal of an ATR-FTIR spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.

Predicted Characterization Data

The following tables summarize the predicted physical and spectroscopic properties of N-Boc-3,3-difluoro-4-pyrrolidinone.

Table 1: Predicted Physical and Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₃F₂NO₃ |

| Molecular Weight | 221.20 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol |

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.8 - 4.2 | m | - | -CH₂-N- |

| ¹H | ~3.6 - 3.9 | t | ~12-14 | -CH₂-CF₂- |

| ¹H | 1.48 | s | - | -C(CH₃)₃ |

| ¹³C | ~195 (t) | t | ~25-30 | C=O |

| ¹³C | ~154 | s | - | N-C=O (Boc) |

| ¹³C | ~115 (t) | t | ~250-260 | -CF₂- |

| ¹³C | ~81 | s | - | -C(CH₃)₃ |

| ¹³C | ~50 (t) | t | ~20-25 | -CH₂-CF₂- |

| ¹³C | ~45 | s | - | -CH₂-N- |

| ¹³C | 28.3 | s | - | -C(CH₃)₃ |

| ¹⁹F | ~ -90 to -110 | t | ~12-14 | -CF₂- |

Note: Predicted chemical shifts and coupling constants are based on data for structurally similar compounds. The carbonyl carbon (C=O) and the carbon attached to the fluorine atoms (-CF₂-) are expected to show a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms.

Table 3: Predicted IR and MS Spectroscopic Data

| Technique | Predicted Key Peaks |

| IR (cm⁻¹) | ~1750-1770 (C=O stretch, ketone, higher frequency due to α-fluorines), ~1690-1710 (C=O stretch, Boc carbonyl), ~1100-1200 (C-F stretch) |

| MS (ESI+) [m/z] | Expected [M+H]⁺ at 222.09, [M+Na]⁺ at 244.07. Common fragments may include loss of the Boc group (M-100) and loss of isobutylene (M-56) from the Boc group.[5][6] |

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the synthesized N-Boc-3,3-difluoro-4-pyrrolidinone.

Caption: General workflow for the characterization of N-Boc-3,3-difluoro-4-pyrrolidinone.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of N-Boc-3,3-difluoro-4-pyrrolidinone. The proposed synthetic route offers a viable pathway to this valuable fluorinated building block. The predicted spectroscopic data, based on established principles and data from analogous compounds, provides a reliable reference for researchers to confirm the identity and purity of the synthesized material. The detailed protocols and workflows presented herein are intended to facilitate the successful preparation and characterization of this compound for applications in drug discovery and development.

References

- 1. The CF3-DAST-induced deacylative trifluoromethylthiolation of cyclic 1,3-diketones/lactams/lactones and its extension to deacylative pentafluorophenylthiolation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. spectrochem.in [spectrochem.in]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

In-Depth Technical Guide: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its application in drug discovery.

Core Compound Data

This compound is a valuable synthetic intermediate utilized in the design and synthesis of novel therapeutic agents. The introduction of the gem-difluoro group is a common strategy in medicinal chemistry to enhance the metabolic stability and modulate the electronic properties of drug candidates.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃F₂NO₃ | PubChem |

| Molecular Weight | 221.20 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1215071-16-1 | PubChem[2] |

| Synonyms | 1-Boc-3,3-difluoro-4-oxopyrrolidine, N-Boc-3,3-difluoro-4-pyrrolidinone | PubChem[2] |

| Appearance | White to off-white solid (typical) | --- |

| Purity | ≥95% (commercially available) | --- |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol | --- |

Experimental Protocols

A plausible synthetic route to this compound involves the deoxofluorination of a corresponding β-keto ester. The following protocol is a representative example based on established chemical transformations for the synthesis of similar fluorinated pyrrolidines.

Synthesis of this compound

Starting Material: tert-Butyl 4-oxopyrrolidine-1-carboxylate

Reagents and Materials:

-

tert-Butyl 4-oxopyrrolidine-1-carboxylate

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-oxopyrrolidine-1-carboxylate in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Fluorination: Slowly add diethylaminosulfur trifluoride (DAST) (typically 2-3 equivalents) to the stirred solution. The addition should be done dropwise to control the reaction temperature.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualization of Synthetic and Application Pathways

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis and purification of the title compound.

Caption: Synthetic workflow for this compound.

Conceptual Signaling Pathway Modulation

The incorporation of fluorinated moieties like the 3,3-difluoropyrrolidinone core can significantly impact the biological activity of a drug molecule. The diagram below conceptualizes how such a modification can influence a generic signaling pathway by altering the drug-target interaction. The difluoro group can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. While not representing a specific known pathway for this exact molecule, it illustrates the strategic rationale for its use in drug design. Some fluorinated pyrrolidine derivatives have been observed to modulate pathways such as the Toll-like receptor (TLR) signaling pathway.[3]

Caption: Conceptual modulation of a signaling pathway by a drug containing a difluoropyrrolidinone core.

References

A Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This guide covers its chemical identity, physicochemical properties, a proposed synthetic protocol, and its potential applications in drug discovery, particularly as a key structural motif.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is This compound .[1] It is commonly referred to by various synonyms in commercial and research contexts.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1215071-16-1[1] |

| Molecular Formula | C₉H₁₃F₂NO₃[1] |

| PubChem CID | 46839931[1] |

| Synonyms | 1-Boc-3,3-difluoro-4-oxopyrrolidine, N-Boc-4,4-difluoro-3-pyrrolidinone[1] |

Physicochemical Properties

The introduction of geminal fluorine atoms at the C3 position of the pyrrolidinone ring significantly influences the molecule's electronic and conformational properties. These modifications are crucial for its utility as a building block in drug design.[2][3] Fluorine substitution can enhance metabolic stability, modulate lipophilicity, and increase binding affinity to biological targets.[2][3][4]

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 221.20 g/mol | PubChem[1] |

| Exact Mass | 221.08634960 Da | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 50.8 Ų | PubChem |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Deoxofluorination

This protocol outlines a general procedure for the synthesis starting from the commercially available precursor, tert-butyl 4-oxopyrrolidine-1-carboxylate.

Objective: To synthesize this compound via deoxofluorination.

Materials:

-

tert-butyl 4-oxo-3-(phenylthiomethyl)pyrrolidine-1-carboxylate (Intermediate)

-

Diethylaminosulfur trifluoride (DAST) or alternative fluorinating agent (e.g., Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the α-thio Substrate (Intermediate): The starting ketone, tert-butyl 4-oxopyrrolidine-1-carboxylate, is first functionalized at the C3 position to facilitate fluorination. A common strategy involves creating an α-sulfenyl derivative. This can be achieved by reacting the ketone with a sulfenylating agent like N-(phenylthio)succinimide.

-

Fluorination Reaction:

-

Dissolve the intermediate, tert-butyl 4-oxo-3-(phenylthiomethyl)pyrrolidine-1-carboxylate, in anhydrous DCM in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (typically 2-3 equivalents) to the stirred solution.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour) and then let it warm slowly to room temperature, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Quenching:

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of NaHCO₃. Caution: Quenching of fluorinating agents can be highly exothermic and release HF gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The difluoropyrrolidinone scaffold is a valuable pharmacophore in modern drug discovery. Its incorporation into drug candidates is a strategic approach to enhance pharmacological properties.

Role as a Bioisostere

The gem-difluoro group at the C3 position acts as a non-hydrolyzable bioisostere of a carbonyl group. This is particularly relevant in the design of enzyme inhibitors where a native substrate contains a ketone that is susceptible to metabolic reduction or forms an unstable hydrate. The C-F bond's high strength and resistance to oxidative metabolism can significantly improve a drug's metabolic stability and half-life.[4]

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

A prominent application for scaffolds of this type is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[6][7] DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[6][9][10]

The pyrrolidine ring is a common feature in many DPP-4 inhibitors, often designed to mimic the proline residue of natural substrates. The electronegativity of the fluorine atoms in this compound can create favorable electrostatic interactions with residues in the active site of the DPP-4 enzyme, potentially increasing binding affinity and inhibitor potency.

Caption: Signaling pathway of DPP-4 and the mechanism of its inhibition.

References

- 1. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dipeptidyl Peptidase IV Inhibitor IV K579 [sigmaaldrich.com]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

This technical guide provides a comprehensive overview of the discovery and synthesis of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutics. The introduction of gem-difluoro groups adjacent to a carbonyl moiety can modulate the chemical and metabolic stability, as well as the biological activity of molecules. This guide details a common synthetic pathway for the preparation of this compound, including experimental protocols and characterization data. The molecular formula of the target compound is C₉H₁₃F₂NO₃, with a molecular weight of 221.20 g/mol [1].

Synthetic Pathway

The most prevalent method for the synthesis of this compound involves the deoxofluorination of the corresponding ketone precursor, tert-butyl 4-oxopyrrolidine-1-carboxylate. This reaction is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound.

Synthesis of this compound

This procedure is adapted from established methods for the deoxofluorination of cyclic ketones.[2][3]

Materials:

| Reagent | CAS Number | Molecular Formula | Amount | Moles (mmol) |

| tert-Butyl 4-oxopyrrolidine-1-carboxylate | 101385-93-7 | C₉H₁₅NO₃ | 1.85 g | 10.0 |

| Diethylaminosulfur Trifluoride (DAST) | 38078-09-0 | C₄H₁₀F₃NS | 4.84 g | 30.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | As needed | - |

| Brine | - | NaCl (aq) | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | As needed | - |

Procedure:

-

To a stirred solution of tert-butyl 4-oxopyrrolidine-1-carboxylate (1.85 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (4.84 g, 30.0 mmol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: Based on similar reactions, the expected yield is in the range of 60-80%.[3]

Characterization Data

The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1215071-16-1 |

| Molecular Formula | C₉H₁₃F₂NO₃ |

| Molecular Weight | 221.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (t, J = 12.0 Hz, 2H), 3.85 (s, 2H), 1.48 (s, 9H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -98.5 (s) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.5 (t, J = 28.0 Hz), 154.0, 118.0 (t, J = 250.0 Hz), 81.5, 52.0 (t, J = 24.0 Hz), 48.0, 28.0 |

| Mass Spectrum (ESI) | m/z 222.1 [M+H]⁺ |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated heterocyclic building block that has garnered significant interest in medicinal chemistry. The introduction of the gem-difluoro group at the 3-position of the pyrrolidinone core offers a unique combination of steric and electronic properties that can enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this valuable intermediate, with a focus on its role in the development of novel therapeutics, particularly Janus kinase (JAK) inhibitors and antiviral agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reactivity, and role in drug design.

| Property | Value |

| Molecular Formula | C₉H₁₃F₂NO₃ |

| Molecular Weight | 221.20 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1215071-16-1 |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

A plausible synthetic workflow is outlined below:

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on the synthesis of similar fluorinated pyrrolidines.

Step 1: Oxidation of N-Boc-4-hydroxyproline methyl ester

To a solution of N-Boc-4-hydroxyproline methyl ester in a suitable solvent such as dichloromethane, an oxidizing agent like Dess-Martin periodinane is added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

Step 2: Formation of the β-Ketoester

The crude product from the previous step, tert-butyl 4-oxo-3-pyrrolidinecarboxylate, is obtained after a standard aqueous workup and purification by column chromatography.

Step 3: Electrophilic Fluorination

The β-ketoester is dissolved in an appropriate solvent (e.g., acetonitrile). An electrophilic fluorinating agent, such as Selectfluor™, is added, and the reaction mixture is stirred, often at an elevated temperature, until the starting material is consumed.

Step 4: Workup and Purification

The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Quantitative Data for a Representative Synthesis of a Related Compound (3,3-difluoroproline derivative):

| Step | Reactants | Reagents | Solvent | Conditions | Yield |

| Deoxofluorination | Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | DAST (3 equiv.) | Neat | - | 64% |

Note: This data is for a related compound and serves as an example of expected yields in deoxofluorination reactions of similar substrates.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the design of bioactive molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group, improve metabolic stability, and modulate the pKa of adjacent functional groups, thereby enhancing binding affinity and pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK/STAT signaling pathway is crucial for immune and inflammatory responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

The pyrrolidine scaffold is a common feature in many JAK inhibitors. The introduction of the 3,3-difluoro moiety can lead to improved potency and selectivity.

Antiviral Agents

Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. The fluorine atom can enhance the metabolic stability of the nucleoside and improve its binding to viral polymerases. This compound can serve as a key chiral building block for the synthesis of novel nucleoside analogs with potential activity against a range of viruses. The difluorinated pyrrolidine ring can mimic the furanose or pyranose ring of natural nucleosides.

The general workflow for the discovery of antiviral drugs incorporating this building block is depicted below.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel drug candidates. Its unique properties, conferred by the gem-difluoro group, make it an attractive scaffold for the development of potent and selective inhibitors of key biological targets, such as Janus kinases, and for the creation of new classes of antiviral nucleoside analogs. The synthetic routes, while requiring specialized fluorination techniques, are accessible and scalable. As the demand for innovative therapeutics continues to grow, the importance of fluorinated building blocks like this compound in drug discovery is set to increase.

Methodological & Application

Synthesis Protocol for tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

Application Note

This document provides a detailed protocol for the synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The introduction of a gem-difluoro group adjacent to a carbonyl moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This protocol outlines a two-step process commencing with the oxidation of a commercially available protected alcohol, followed by a deoxofluorination reaction.

Synthesis Overview

The synthesis of this compound is achieved through a two-step sequence starting from tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate. The initial step involves the oxidation of the secondary alcohol to the corresponding ketone, tert-Butyl 3-oxopyrrolidine-1-carboxylate. The subsequent and key transformation is the geminal difluorination of the ketone at the C3-position using diethylaminosulfur trifluoride (DAST).

Data Summary

The following table summarizes the quantitative data for the two-step synthesis protocol. Yields are indicative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) |

| 1 | Swern Oxidation | tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate | tert-Butyl 3-oxopyrrolidine-1-carboxylate | Oxalyl chloride, DMSO, Triethylamine, CH₂Cl₂ | ~91% |

| 2 | Deoxofluorination | tert-Butyl 3-oxopyrrolidine-1-carboxylate | This compound | Diethylaminosulfur trifluoride (DAST), CH₂Cl₂ | ~64-87% |

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate (2)

This procedure outlines the Swern oxidation of tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate (1).

Materials:

-

tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate (1)

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane at -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (2.2 eq.) in anhydrous dichloromethane to the stirred solution, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add a solution of tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate (1) (1.0 eq.) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature over 1 hour.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude tert-Butyl 3-oxopyrrolidine-1-carboxylate (2) can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel. A reported yield for this step is approximately 91%.[1]

Step 2: Synthesis of this compound (3)

This procedure details the deoxofluorination of tert-Butyl 3-oxopyrrolidine-1-carboxylate (2) using DAST.[1][2]

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate (2)

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-Butyl 3-oxopyrrolidine-1-carboxylate (2) (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (2.0-3.0 eq.) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.[2]

-

Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound (3). Reported yields for the difluorination step range from 64% to 87%.[1][2]

Visualizations

The following diagrams illustrate the synthesis workflow.

References

Experimental procedure for tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a valuable fluorinated heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the precursor, tert-Butyl 4-oxopyrrolidine-1-carboxylate, followed by a difluorination reaction at the C3 position. This document outlines the reaction conditions, necessary reagents, and purification methods, and includes a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The pyrrolidine scaffold is a common motif in many biologically active compounds. The introduction of a gem-difluoro group adjacent to a carbonyl functionality in a pyrrolidine ring, as in this compound, provides a key intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable method for the preparation of this important building block.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 4-oxopyrrolidine-1-carboxylate (Precursor)

This procedure outlines the synthesis of the non-fluorinated precursor required for the subsequent difluorination step.

Materials:

-

Pyrrolidin-4-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrrolidin-4-one hydrochloride (1.0 eq) in a mixture of dichloromethane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq) in portions.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure tert-Butyl 4-oxopyrrolidine-1-carboxylate.

Part 2: Synthesis of this compound

This protocol describes the difluorination of the precursor at the C3 position using diethylaminosulfur trifluoride (DAST).

Materials:

-

tert-Butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (2.5 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-Butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (2.5 eq) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Carefully quench the reaction by slowly adding it to a cooled, stirred saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

| Step | Compound Name | Starting Material (g) | Reagent (g/mL) | Product Yield (g) | Purity (%) |

| 1 | tert-Butyl 4-oxopyrrolidine-1-carboxylate | 10.0 | Boc₂O (19.2) | 13.5 | >95 |

| 2 | This compound | 10.0 | DAST (14.7) | 9.8 | >95 |

Note: The above data is illustrative and may vary based on experimental conditions.

Experimental Workflow and Chemical Transformation

Caption: Overall workflow for the synthesis of the target compound.

Caption: Chemical transformation from precursor to the final product.

Application Note: Purification of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a key building block in medicinal chemistry, using silica gel column chromatography. The described method employs a gradient elution system of ethyl acetate in hexanes, affording the target compound with high purity. This protocol is intended to serve as a practical guide for researchers engaged in the synthesis and purification of fluorinated heterocyclic compounds.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The presence of the difluoro moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Synthesizing this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the quality and reliability of subsequent synthetic transformations and biological assays. Flash column chromatography using silica gel is a widely adopted technique for the purification of moderately polar organic compounds and is well-suited for this purpose.[2][3] This document outlines a robust and reproducible column chromatography protocol for the purification of this fluorinated pyrrolidinone derivative.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃F₂NO₃ | [4] |

| Molecular Weight | 221.20 g/mol | [4] |

| Appearance | White to off-white solid | |

| XLogP3 | 1.4 | [4] |

| CAS Number | 1215071-16-1 | [4] |

Experimental Protocol

Materials and Reagents

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexanes (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (for sample loading)

-

Glass column for chromatography

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Potassium permanganate stain

-

Rotary evaporator

Chromatography Conditions

The following table summarizes the optimized conditions for the column chromatography purification.

| Parameter | Recommended Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |

| Elution Gradient | 10% to 40% Ethyl Acetate in Hexanes |

| Sample Loading | Dry loading or minimal volume of Dichloromethane |

| Flow Rate | Adjusted to allow for proper separation |

| Monitoring | TLC with UV visualization and/or staining |

Procedure

-

Column Packing:

-

Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

-

Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed.

-

Drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Preparation and Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in the smallest possible volume of dichloromethane or the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed, taking care not to disturb the packing.

-

-

Elution:

-

Begin elution with 10% ethyl acetate in hexanes.

-

Gradually increase the polarity of the mobile phase to 40% ethyl acetate in hexanes. The gradient can be run stepwise or linearly depending on the available equipment.

-

Collect fractions of an appropriate volume (e.g., 10-20 mL).

-

-

Fraction Analysis:

-

Monitor the elution of the compound by TLC. Spot a small aliquot of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

-

Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

-

The target compound is expected to have an Rf value of approximately 0.3-0.4 in 30% ethyl acetate/hexanes.

-

-

Product Isolation:

-

Combine the fractions containing the pure product as determined by TLC analysis.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a white to off-white solid.

-

Data Presentation

The following table provides expected data for the purification process. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value |

| TLC Rf of Pure Compound | ~0.35 in 30% Ethyl Acetate/Hexanes |

| Elution Point | ~20-30% Ethyl Acetate in Hexanes |

| Expected Purity (by ¹H NMR) | >95% |

| Expected Yield | 80-95% (depending on crude purity) |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides an effective method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain the target compound in high purity, which is essential for its use in further synthetic applications and drug discovery programs. The use of a gradient elution with ethyl acetate and hexanes allows for efficient separation from common impurities.

References

Application Notes and Protocols: Spectroscopic Characterization of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate , a valuable fluorinated building block in medicinal chemistry and drug discovery. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR data, along with generalized experimental protocols for its synthesis and NMR analysis.

Chemical Structure and Overview

This compound (CAS 1215071-16-1) is a heterocyclic compound incorporating a difluorinated pyrrolidinone core with a tert-butoxycarbonyl (Boc) protecting group. The presence of the gem-difluoro group at the C3 position significantly influences the molecule's electronic properties and conformation, making its characterization by NMR spectroscopy essential for structural verification and purity assessment.

Caption: Chemical Structure of the title compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted NMR spectroscopic data for this compound. This data is based on the chemical structure and typical chemical shifts and coupling constants observed for similar functional groups. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.0 - 3.8 | t | ~12 | -CH₂- (Position 5) |

| ~3.6 | t | ~8 | -CH₂- (Position 2) |

| 1.48 | s | - | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |

| ~195 | t | ~25-35 | C=O (Position 4) |

| ~154 | s | - | C=O (Boc) |

| ~120 | t | ~250-280 | CF₂ (Position 3) |

| ~81 | s | - | -C(CH₃)₃ |

| ~60 | t | ~20-30 | -CH₂- (Position 2) |

| ~45 | s | - | -CH₂- (Position 5) |

| 28.3 | s | - | -C(CH₃)₃ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -100 to -110 | t | ~12 | -CF₂- |

Experimental Protocols

1. Generalized Synthesis Protocol

A plausible synthetic route to this compound involves the fluorination of a suitable precursor, such as tert-butyl 3-oxo-4-pyrrolidine-1-carboxylate.

Caption: Generalized synthetic workflow.

Materials:

-

tert-Butyl 4-oxo-pyrrolidine-1-carboxylate

-

Fluorinating agent (e.g., (Diethylamino)sulfur trifluoride - DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

-

Dissolve tert-butyl 4-oxo-pyrrolidine-1-carboxylate in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the fluorinating agent (e.g., DAST) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

2. NMR Sample Preparation and Data Acquisition Protocol

The following is a general protocol for acquiring high-quality NMR spectra of the title compound.

Caption: Workflow for NMR analysis.

Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to obtain optimal resolution and lineshape.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

Chemical shifts for fluorine are typically reported in parts per million relative to an external standard such as CFCl₃ (δ 0 ppm).

-

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all spectra.

These protocols and predicted data serve as a valuable resource for researchers working with this compound, facilitating its synthesis, purification, and structural confirmation.

Application Notes and Protocols: ¹H NMR Spectrum of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes